molecular formula C₇H₁₂D₃N B1161486 N-Methylcyclohexanamine-d3

N-Methylcyclohexanamine-d3

Cat. No.: B1161486
M. Wt: 116.22
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylcyclohexanamine-d3 is a deuterated analog of N-methylcyclohexanamine, where three hydrogen atoms (likely on the methyl group) are replaced with deuterium isotopes. This substitution enhances its utility in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, where deuterium labeling aids in tracking molecular behavior and metabolic pathways. The deuterium substitution reduces metabolic degradation rates compared to non-deuterated analogs, making it valuable in pharmacokinetic and mechanistic studies .

Properties

Molecular Formula

C₇H₁₂D₃N

Molecular Weight

116.22

Synonyms

(Methylamino)cyclohexane-d3;  Cyclohexylmethylamine-d3;  Methylcyclohexylamine-d3;  N-Cyclohexyl-N-methylamine-d3;  N-Cyclohexylmethylamine-d3;  N-Methyl-N-cyclohexylamine-d3;  N-Methylcyclohexanamine-d3;  N-Methylcyclohexylamine-d3;  NSC 434-d3;  SC 79B-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between N-Methylcyclohexanamine-d3 and related compounds:

Compound Molecular Formula Molecular Weight Substituents Physical State Applications
This compound C₇H₁₁D₃N ~129.2 (est.) Methyl (deuterated), cyclohexyl Liquid (inferred) Isotopic labeling, NMR studies
Methyldicyclohexylamine C₁₃H₂₅N 195.35 Two cyclohexyl groups, methyl Liquid Organic synthesis, surfactants
N-Benzylcyclohexylamine HCl C₁₃H₁₉N·HCl 225.8 Benzyl, cyclohexyl (HCl salt) Solid Reference standard, pharmacology
N,N-Dimethylcyclohexylamine C₈H₁₇N 127.23 Two methyl groups, cyclohexyl Liquid Catalysis, polymer production
N-Ethyl-3-methylcyclohexanamine HCl C₉H₂₀ClN 177.72 Ethyl, methyl, cyclohexyl (HCl) Solid Intermediate in drug synthesis
Key Observations:
  • Lipophilicity : Methyldicyclohexylamine (two cyclohexyl groups) is more lipophilic than this compound, impacting solubility and membrane permeability .
  • Aromaticity : N-Benzylcyclohexylamine HCl introduces a benzyl group, enabling π-π interactions absent in the deuterated compound .
  • Volatility : N,N-Dimethylcyclohexylamine’s lower molecular weight and dual methyl groups enhance volatility, contrasting with the deuterated compound’s isotopic stability .
  • Salt Forms : Hydrochloride salts (e.g., N-Benzylcyclohexylamine HCl) improve stability and solubility for pharmaceutical applications compared to free bases .

Isotopic Effects and Stability

Deuterium substitution in this compound confers a kinetic isotope effect (KIE), slowing metabolic oxidation and extending its half-life in biological systems. This contrasts with non-deuterated analogs like N,N-Dimethylcyclohexylamine, which undergo faster enzymatic degradation. Storage conditions for deuterated compounds often align with their non-deuterated counterparts (e.g., -20°C for salts), but isotopic purity must be monitored to prevent hydrogen-deuterium exchange .

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